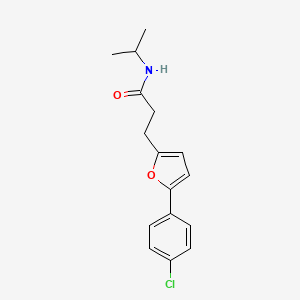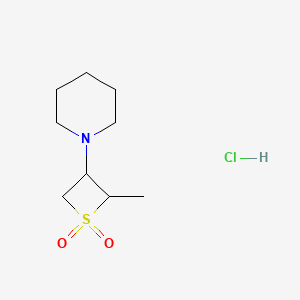
N-(4-Methylbenzylidene)-3-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylbenzylidene)-3-chloroaniline: is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a benzylidene group attached to an aniline moiety, with a chlorine atom at the meta position of the aniline ring and a methyl group at the para position of the benzylidene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzylidene)-3-chloroaniline typically involves the condensation reaction between 4-methylbenzaldehyde and 3-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methylbenzylidene)-3-chloroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the imine group can lead to the formation of secondary amines.
Substitution: The chlorine atom on the aniline ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(4-Methylbenzylidene)-3-chloroaniline involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules, such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and apoptosis in target cells .
Comparación Con Compuestos Similares
- N-(4-Methylbenzylidene)-2-chloroaniline
- N-(4-Methylbenzylidene)-4-chloroaniline
- N-(4-Methylbenzylidene)-3-bromoaniline
- N-(4-Methylbenzylidene)-3-fluoroaniline
Comparison: N-(4-Methylbenzylidene)-3-chloroaniline is unique due to the specific positioning of the chlorine atom at the meta position of the aniline ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the presence of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its analogs with different halogen substitutions .
Propiedades
Número CAS |
99484-12-5 |
|---|---|
Fórmula molecular |
C14H12ClN |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(15)9-14/h2-10H,1H3 |
Clave InChI |
BAGNGESJAKKAKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




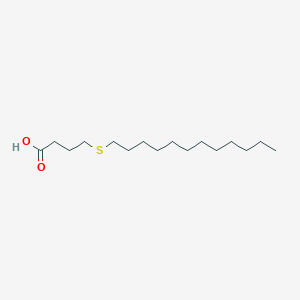
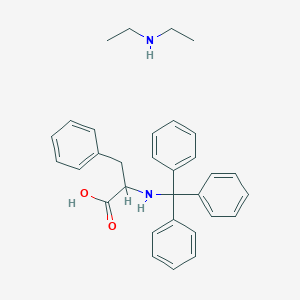
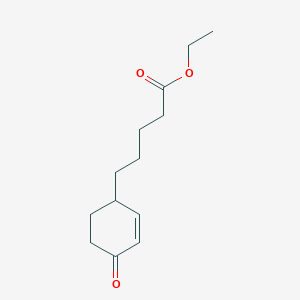
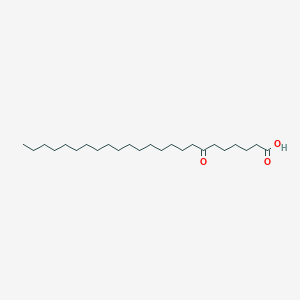

![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)
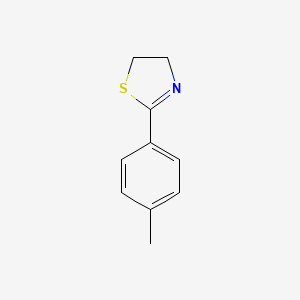
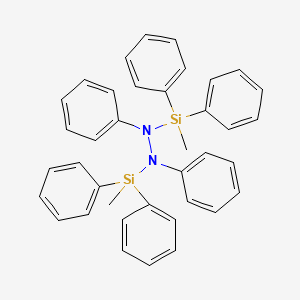
![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)
